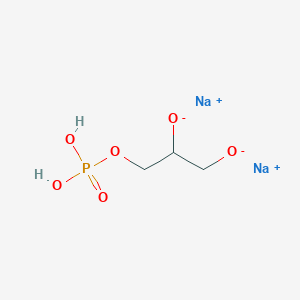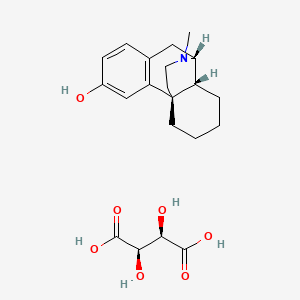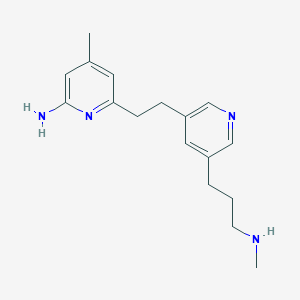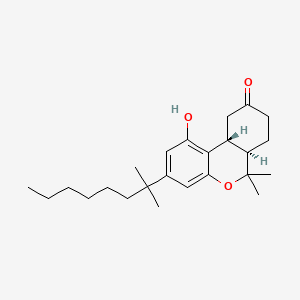![molecular formula C20H28N4O4S B10774260 8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)
8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 33 is a synthetic organic ligand that has been studied for its biological activity and potential therapeutic applications. It is known for its improved selectivity, solubility, and permeability compared to naturally occurring inhibitors .
Vorbereitungsmethoden
The synthesis of Compound 33 involves several steps, including the formation of a macrocyclic structure. The synthetic route typically includes the following steps:
Formation of the macrocyclic core: This involves the cyclization of a linear precursor.
Functionalization: Introduction of various functional groups to enhance biological activity.
Purification: The final compound is purified using techniques such as chromatography.
Analyse Chemischer Reaktionen
Compound 33 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to the compound through substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Compound 33 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: It has been studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Its improved solubility and permeability make it a candidate for various industrial applications, including drug development.
Wirkmechanismus
The mechanism of action of Compound 33 involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as cathepsin D, which is involved in various biological processes. By binding to the active site of the enzyme, Compound 33 prevents the enzyme from carrying out its normal function, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Compound 33 is unique due to its improved selectivity, solubility, and permeability compared to similar compounds. Some similar compounds include:
Pepstatin A: A naturally occurring inhibitor of cathepsin D.
Other synthetic inhibitors: Various synthetic compounds designed to inhibit the same enzyme but with different structural features.
Compound 33 stands out due to its enhanced properties, making it a more effective and versatile inhibitor .
Eigenschaften
Molekularformel |
C20H28N4O4S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
8-[[(3R,4R)-3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C20H28N4O4S/c1-13-10-15-2-7-22-19(18(15)24-20(13)25)23-16-3-6-21-11-17(16)28-12-14-4-8-29(26,27)9-5-14/h2,7,10,14,16-17,21H,3-6,8-9,11-12H2,1H3,(H,22,23)(H,24,25)/t16-,17-/m1/s1 |
InChI-Schlüssel |
IMRGYBMGTASFSC-IAGOWNOFSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=NC=C2)N[C@@H]3CCNC[C@H]3OCC4CCS(=O)(=O)CC4)NC1=O |
Kanonische SMILES |
CC1=CC2=C(C(=NC=C2)NC3CCNCC3OCC4CCS(=O)(=O)CC4)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)


![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)



![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)

![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)